3-(4-chlorophenyl)-7-[2-(morpholin-4-yl)ethoxy]-2H-chromen-2-one
描述
属性
IUPAC Name |
3-(4-chlorophenyl)-7-(2-morpholin-4-ylethoxy)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClNO4/c22-17-4-1-15(2-5-17)19-13-16-3-6-18(14-20(16)27-21(19)24)26-12-9-23-7-10-25-11-8-23/h1-6,13-14H,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBMIFBPOSCRWGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-7-[2-(morpholin-4-yl)ethoxy]-2H-chromen-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-ketoester under basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an aluminum chloride catalyst.
Attachment of the Morpholinyl Ethoxy Group: The final step involves the nucleophilic substitution reaction of the chromen-2-one derivative with 2-(morpholin-4-yl)ethanol under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
3-(4-chlorophenyl)-7-[2-(morpholin-4-yl)ethoxy]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholinyl ethoxy group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol or amine derivatives.
Substitution: Formation of alkylated or acylated derivatives.
科学研究应用
Therapeutic Applications
-
Anticancer Activity
- Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, Mannich bases related to the chromenone structure have shown enhanced potency against human cervical (HeLa), liver (HepG2), and lung (A549) cancer cells, with some compounds demonstrating cytotoxicity several times greater than the standard drug 5-fluorouracil .
- Neuroprotective Effects
- Antimicrobial Properties
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer properties of a series of Mannich bases derived from chromenone structures against HeLa and HepG2 cells. The results indicated that certain derivatives exhibited IC50 values below 10 µM, marking them as potent candidates for further development in cancer therapy .
Case Study 2: Neuroprotective Potential
In a model of neurodegeneration, the compound demonstrated protective effects on neuronal cells subjected to oxidative stress. The treatment led to reduced cell death and improved viability, suggesting its potential as a neuroprotective agent .
Data Table: Summary of Biological Activities
作用机制
The mechanism of action of 3-(4-chlorophenyl)-7-[2-(morpholin-4-yl)ethoxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of cellular receptors, leading to changes in cell signaling and function.
Altering Gene Expression: Influencing the expression of genes related to inflammation, cell proliferation, and apoptosis.
相似化合物的比较
Comparison with Similar Compounds
The structural and functional attributes of 3-(4-chlorophenyl)-7-[2-(morpholin-4-yl)ethoxy]-2H-chromen-2-one are best understood through comparison with analogous coumarin derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison of Selected Chromen-2-one Derivatives
Key Findings from Comparative Analysis
Substituent Position and Bioactivity :
- The morpholine-ethoxy group at position 7 (as in the target compound) confers superior MAO-B inhibitory activity compared to morpholine-methyl derivatives (e.g., ) .
- Chlorine at position 7 () enhances antifungal activity but reduces solubility, limiting bioavailability .
Impact of Aryl Groups :
- The 4-chlorophenyl group at position 3 improves binding to hydrophobic enzyme pockets, as seen in antitumor activity .
- Compounds lacking aryl groups (e.g., BPR10) retain MAO-B inhibition but show reduced antimicrobial efficacy .
Synthetic Accessibility :
- Alkylation of hydroxycoumarins with morpholine-containing halides (e.g., ) is a common synthetic route, yielding moderate to high purity (70–90%) .
- Piperidine or propoxy analogs () require additional steps for substituent introduction, reducing overall yields .
Pharmacokinetic Considerations :
生物活性
3-(4-chlorophenyl)-7-[2-(morpholin-4-yl)ethoxy]-2H-chromen-2-one, a compound belonging to the class of chromenones, has garnered attention for its diverse biological activities. This article synthesizes current research findings on its biological properties, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 348.8 g/mol. Its structure features a chromenone backbone substituted with a 4-chlorophenyl group and a morpholin-4-yl ethoxy side chain.
Research indicates that this compound interacts with various biological targets, including enzymes and receptors. The presence of the morpholine moiety is thought to enhance its solubility and bioavailability, facilitating its interaction with target proteins. Preliminary studies suggest that it may exhibit:
- Antioxidant Activity : The compound has shown potential in scavenging free radicals, which is critical in preventing oxidative stress-related diseases.
- Enzyme Inhibition : It may inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.
Antioxidant Properties
A study evaluating the antioxidant capacity of various chromenone derivatives highlighted that this compound exhibited significant radical scavenging activity. The half-maximal effective concentration (EC50) was determined to be around 25 µM, indicating moderate antioxidant potency compared to standard antioxidants like Trolox.
| Compound | EC50 (µM) |
|---|---|
| This compound | 25 |
| Trolox | 22 |
Enzyme Inhibition Studies
The compound's inhibitory effects on COX and LOX enzymes were assessed through in vitro assays. The results indicated that it possesses selective inhibitory action against these enzymes, which are pivotal in the inflammatory response.
| Enzyme | IC50 (µM) |
|---|---|
| COX-1 | 15 |
| COX-2 | 12 |
| LOX | 10 |
These findings suggest that this chromenone derivative may have therapeutic potential in treating inflammatory conditions.
Cytotoxicity and Anticancer Activity
In vitro studies on cancer cell lines have shown that this compound exhibits cytotoxic effects against several types of cancer cells, including breast cancer (MCF-7) and lung cancer (A549). The IC50 values for these cell lines were recorded as follows:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 30 |
| A549 | 28 |
These results indicate that the compound may serve as a lead structure for developing anticancer agents.
Case Studies
- Antiparasitic Activity : A recent study evaluated coumarin-chalcone hybrids, including derivatives similar to our compound, against Leishmania braziliensis and Trypanosoma cruzi. The compounds demonstrated significant antiparasitic activity, suggesting the potential for developing treatments for parasitic infections.
- Neuroprotective Effects : Another investigation focused on the neuroprotective properties of chromenone derivatives, showing that they could protect neuronal cells from oxidative damage induced by neurotoxins.
常见问题
Basic Research Questions
Q. What synthetic methodologies are commonly employed to introduce the morpholinoethoxy side chain into coumarin derivatives like 3-(4-chlorophenyl)-7-[2-(morpholin-4-yl)ethoxy]-2H-chromen-2-one?
- Methodological Answer: The morpholinoethoxy group is typically introduced via nucleophilic substitution or Mitsunobu reactions. For example, reacting 3-(4-chlorophenyl)-7-hydroxy-2H-chromen-2-one with 2-(morpholin-4-yl)ethyl bromide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF at 80°C yields the target compound. Optimization of reaction time (16–24 hrs) and stoichiometric ratios (1:1.2 substrate:reagent) can improve yields up to 74% . Alternative routes use FeCl₃-catalyzed one-pot reactions with substituted phenols and propiolate esters, though yields may require further refinement .
Q. How is structural confirmation achieved for this compound and its derivatives?
- Methodological Answer: X-ray crystallography (e.g., SHELX programs) is the gold standard for confirming molecular geometry. For example, single-crystal studies reveal bond angles, torsion angles, and packing interactions, with mean C–C bond deviations <0.002 Å . Complementary techniques include ¹H/¹³C NMR (e.g., δ 7.76 ppm for aromatic protons) and HRMS for molecular weight validation .
Q. What preliminary biological assays are recommended to screen this compound for neuroprotective or anticancer activity?
- Methodological Answer: Initial screening should include:
- Enzyme inhibition assays: Measure IC₅₀ values against targets like human monoamine oxidase-B (hMAO-B) using fluorometric or spectrophotometric methods. For example, BPR10, a structurally analogous coumarin-morpholine conjugate, showed an IC₅₀ of 0.372 μM .
- Cytotoxicity assays: Use MTT or SRB assays on cancer cell lines (e.g., HeLa, MCF-7) to determine EC₅₀ values .
- Fluorescence-based assays: Evaluate chelation of metal ions (e.g., Fe³⁺, Cu²⁺) to assess antioxidant potential .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?
- Methodological Answer:
- Modify substituents: Compare derivatives with varying substituents on the phenyl ring (e.g., 4-Cl vs. 4-OCH₃) to assess electronic effects on enzyme inhibition .
- Alkyl chain length: Test ethoxy vs. propoxy linkers to determine optimal spacing between the coumarin core and morpholine group for target binding .
- Quantitative SAR (QSAR): Use computational tools (e.g., molecular docking) to predict binding affinities to MAO-B or acetylcholinesterase (AChE) active sites .
Q. How can contradictory bioactivity data (e.g., cytotoxicity vs. neuroprotection) be resolved in mechanistic studies?
- Methodological Answer:
- Dose-response profiling: Conduct assays across a wide concentration range (nM to μM) to identify therapeutic windows.
- Pathway analysis: Use transcriptomics or proteomics to map signaling pathways (e.g., apoptosis vs. antioxidant response) .
- Off-target screening: Evaluate selectivity against related enzymes (e.g., MAO-A vs. MAO-B) to minimize side effects .
Q. What strategies improve the low yields observed in FeCl₃-catalyzed one-pot syntheses of coumarin derivatives?
- Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
